Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
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Overview
Description
Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a carboxylate group and a sulfur-containing moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate typically involves the reaction of pyridine derivatives with sulfur-containing reagents under controlled conditions . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. standard practices in the chemical industry, such as batch processing and continuous flow synthesis, may be employed to produce this compound at scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles . Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action for Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur-containing moiety may play a role in its reactivity and binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and sulfur-containing molecules, such as:
- Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
- 5-Hydroxymethyl-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Uniqueness
Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its sulfur-containing moiety, in particular, sets it apart from other pyridine derivatives .
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
methyl 2-(N,S-dimethylsulfonimidoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c1-10-15(3,13)8-7(9(12)14-2)5-4-6-11-8/h4-6H,1-3H3 |
InChI Key |
OVIJWESLXQQAKH-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=C(C=CC=N1)C(=O)OC |
Origin of Product |
United States |
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